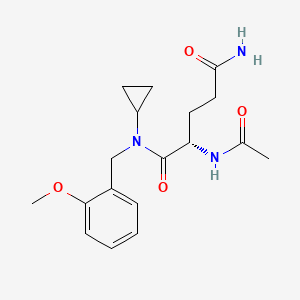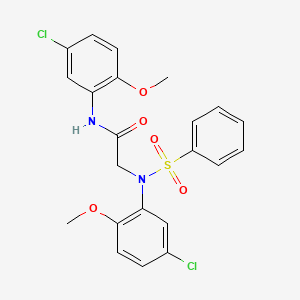
(2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide
Overview
Description
(2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BMS-820132, and it has been found to exhibit potent activity against a variety of diseases. In
Mechanism of Action
The mechanism of action of (2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide involves the inhibition of several enzymes that are involved in the development and progression of cancer. In particular, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, (2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide can prevent the expression of genes that are involved in cancer development and progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide have been extensively studied. It has been found to exhibit potent activity against a variety of diseases, including cancer and inflammation. In particular, it has been found to inhibit the activity of several enzymes that are involved in the development and progression of cancer. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using (2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide in lab experiments include its potent activity against a variety of diseases, its ability to inhibit the activity of several enzymes that are involved in the development and progression of cancer, and its anti-inflammatory activity. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to synthesize in large quantities, and it may have limited solubility in certain solvents.
Future Directions
There are several future directions for the study of (2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method. Finally, studies could be conducted to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
(2S)-2-(acetylamino)-N~1~-cyclopropyl-N~1~-(2-methoxybenzyl)pentanediamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against a variety of diseases, including cancer and inflammation. In particular, it has been found to inhibit the activity of several enzymes that are involved in the development and progression of cancer. Additionally, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(2S)-2-acetamido-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(22)20-15(9-10-17(19)23)18(24)21(14-7-8-14)11-13-5-3-4-6-16(13)25-2/h3-6,14-15H,7-11H2,1-2H3,(H2,19,23)(H,20,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOZGNFRFNPLTF-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)N(CC1=CC=CC=C1OC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)N)C(=O)N(CC1=CC=CC=C1OC)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3933569.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide oxalate](/img/structure/B3933574.png)
![2-fluoro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933582.png)
![2-[({1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B3933589.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3933595.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B3933596.png)

![N,N''-1,2-propanediylbis[N'-phenyl(thiourea)]](/img/structure/B3933602.png)
![(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933613.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B3933616.png)
![5-bromo-2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933622.png)
![4-[(4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933625.png)
amino]methyl}-2-furyl)methanol](/img/structure/B3933626.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933631.png)